Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate (CAS 1363166-32-8) is a pyrrolidine-derived organic compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . Its IUPAC name is methyl 1-butan-2-yl-5-oxopyrrolidine-3-carboxylate, featuring a sec-butyl group at the 1-position and a methyl ester at the 3-position of the pyrrolidine ring. The compound is described as a colorless to yellow liquid, though key physical properties such as melting point, boiling point, and density remain unspecified in available literature . It is cataloged as a life science product by American Elements, suggesting applications in pharmaceutical or biochemical research, though detailed safety and usage data are currently unavailable .
Properties
IUPAC Name |
methyl 1-butan-2-yl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-7(2)11-6-8(5-9(11)12)10(13)14-3/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYBWNDNXZMBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC(CC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155844 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(1-methylpropyl)-5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363166-32-8 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(1-methylpropyl)-5-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(1-methylpropyl)-5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-sec-butyl-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 1-sec-Butyl-5-oxopyrrolidine-3-carboxylic acid.
Reduction: Methyl 1-sec-Butyl-5-hydroxypyrrolidine-3-carboxylate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemical Research Applications
1. Reaction Mechanisms and Catalysis
The compound is utilized in studies focused on reaction mechanisms involving pyrrolidine derivatives. Its unique structure allows researchers to explore how variations in substituents affect reactivity and selectivity in chemical reactions .
2. Agrochemical Development
Given its chemical properties, methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate is also considered for use in agrochemicals, particularly in designing new pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact .
Case Studies
Case Study 1: Synthesis of Antimicrobial Agents
A study investigated the synthesis of novel antimicrobial agents utilizing this compound as a precursor. The resulting compounds demonstrated significant activity against various bacterial strains, indicating the potential for further development into therapeutic agents .
Case Study 2: Reaction Mechanism Exploration
In another research project, scientists explored the catalytic properties of this compound in asymmetric synthesis reactions. The findings suggested that modifications to the pyrrolidine ring could enhance the efficiency and selectivity of these reactions, paving the way for more effective synthetic methodologies .
Mechanism of Action
The mechanism of action of Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and chemical differences between Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate and related compounds:
Key Observations:
Substituent Effects: The sec-butyl group in the target compound introduces a branched aliphatic chain, likely enhancing lipophilicity compared to the aromatic benzyl group in (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate .
Functional Group Variations: Replacing the methyl ester with a carboxylic acid (as in 1-Methyl-5-oxopyrrolidine-3-carboxylic acid) significantly alters solubility and reactivity. The carboxylic acid form (pKa ~4-5) is more acidic and prone to salt formation, whereas the ester is hydrolytically labile under basic conditions . Methyl 5-amino-1-benzothiophene-2-carboxylate diverges structurally with a benzothiophene core instead of pyrrolidine. The amino group at position 5 introduces nucleophilic reactivity, distinguishing it from the ketone-containing pyrrolidine analogs .
Physical and Chemical Property Trends
For example, methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester) are volatile enough for gas chromatography, as noted in resin analyses . The sec-butyl group’s hydrophobicity may enhance membrane permeability in drug design, whereas the benzyl group’s aromaticity could improve stacking in crystalline matrices .
Biological Activity
Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.
This compound has the molecular formula and is categorized as a pyrrolidine derivative. Its structure includes a carbonyl group and a carboxylate, which are pivotal for its biological interactions.
Biological Activity Overview
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can enhance the efficacy of established anticancer drugs like sorafenib in hepatocellular carcinoma (HCC) cells. This enhancement is attributed to the compounds' ability to interfere with lipid signaling pathways, thereby reducing the expression of multidrug resistance (MDR) transporters and increasing drug accumulation in cancer cells .
Neuropharmacological Effects
The compound may also act as a competitive NMDA receptor antagonist, which could have implications for treating neurodegenerative diseases and conditions involving excitotoxicity. By modulating NMDA receptor activity, it may help in managing conditions such as Alzheimer's disease or other forms of cognitive decline .
Case Study: Enhancing Drug Efficacy
In a study examining the effects of this compound on HCC cells, it was found that this compound could significantly augment the cytotoxic effects of sorafenib. The underlying mechanism involved the inhibition of NMDA receptors, which led to decreased MDR transporter expression. This suggests a potential therapeutic strategy for overcoming drug resistance in cancer treatments .
Pharmacokinetics
Pharmacokinetic studies have shown that related compounds exhibit varied absorption rates and brain permeability. For instance, certain derivatives were found to have limited blood-brain barrier (BBB) permeability, which is crucial for drugs targeting central nervous system disorders . The pharmacokinetic parameters such as maximum concentration (C_max) and elimination half-life (t½) are essential for understanding the dosage and effectiveness of these compounds in clinical settings.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | |
| C_max (in plasma) | Varies by derivative |
| t½ (elimination half-life) | Varies by derivative |
| Mechanism of Action | NMDA receptor antagonism |
| Cancer Type | Hepatocellular carcinoma |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
- The compound can be synthesized via diastereoselective neutralization of diastereohomogeneous precursors, such as dimethyl glutamate hydrochlorides. Optimization involves adjusting pH, temperature (typically 0–25°C), and solvent polarity to favor cyclization. Reaction progress is monitored via TLC or HPLC, with yields improved by slow addition of base to minimize byproducts .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- X-ray crystallography is the gold standard for determining absolute stereochemistry. Single crystals are grown via slow evaporation in solvents like methanol/water. Data collection and refinement using SHELXL (via programs like APEX2 and SADABS) confirm bond lengths, angles, and chiral centers. Complementary NMR (e.g., NOESY) can validate relative configurations in solution .
Advanced Research Questions
Q. What strategies enhance diastereoselectivity in the synthesis of 5-oxopyrrolidine derivatives?
- Diastereoselectivity is achieved through steric and electronic control. For example, bulky substituents (e.g., sec-butyl) at the 1-position direct nucleophilic attack during cyclization. Solvent effects (e.g., polar aprotic solvents like DMF) stabilize transition states, while chiral auxiliaries or catalysts can further bias stereochemical outcomes. Computational modeling (DFT) aids in predicting favorable pathways .
Q. How can the biological activity of this compound be evaluated, and what structural modifications improve efficacy?
- Biological screening involves in vitro assays (e.g., antimicrobial MIC tests, cancer cell line viability assays). Structure-activity relationship (SAR) studies systematically modify the pyrrolidine core:
- 1-position : Bulky groups (e.g., benzyl, sec-butyl) enhance membrane penetration.
- 3-carboxylate : Ester-to-acid conversion impacts solubility and target binding.
- 5-oxo group : Hydrogen bonding with enzymes (e.g., proteases) is critical for inhibition.
Derivatives with electron-withdrawing aryl groups (e.g., 3,5-dichlorophenyl) show enhanced anticancer activity .
Q. How are contradictory spectroscopic or crystallographic data resolved during structural analysis?
- Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. To resolve this:
- Perform variable-temperature NMR to assess dynamic effects.
- Use DFT calculations to compare energy-minimized conformers with experimental data.
- Re-examine crystallization conditions (e.g., solvent, cooling rate) to isolate dominant conformers. SHELXL’s TWIN commands can model crystallographic disorders .
Q. What computational methods predict the reactivity of 5-oxopyrrolidine derivatives in drug discovery?
- Molecular docking (AutoDock, Schrödinger) identifies potential binding modes to targets like kinases or bacterial enzymes. MD simulations (AMBER, GROMACS) assess stability of ligand-protein complexes. QSAR models correlate electronic descriptors (e.g., HOMO-LUMO gaps, logP) with activity data to guide synthetic prioritization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
